In predictive toxicology, standard NSAIDs like diclofenac fail to model idiosyncratic hepatotoxicity due to absence of reactive diiminoquinone intermediates. Nimesulide (CAS 51803-78-2) directly addresses this gap as an essential positive control for DILI, mitochondrial depolarization, and ROS assays. • COX-2/COX-1 selectivity ratio ~7.3, calibrating intermediate COX-2 inhibition. • pKa 6.5 prevents gastric ion trapping; enables un-ionized tissue accumulation. • Dual COX-2/PDE4 inhibitory scaffold for multi-target drug design. Supplied with ≥98% purity, available for immediate shipment.
Nimesulide is a distinct sulfonanilide-based non-steroidal anti-inflammatory drug (NSAID) that diverges significantly from traditional carboxylic acid-based NSAIDs. Operating as a preferential cyclooxygenase-2 (COX-2) inhibitor, it features an atypical weak acidity (pKa ~6.5) and a multi-factorial pharmacological profile that includes phosphodiesterase (PDE) inhibition and the specific generation of reactive diiminoquinone metabolites. In chemoinformatics, procurement, and assay design, Nimesulide is highly valued not merely for its primary anti-inflammatory mechanism, but as a specialized structural scaffold for dual-target drug discovery and as an indispensable positive control standard for idiosyncratic drug-induced liver injury (DILI) and mitochondrial toxicity models[1].
Substituting Nimesulide with standard NSAIDs like diclofenac or ibuprofen, or highly selective coxibs like celecoxib, fundamentally compromises specialized assay and formulation workflows. Traditional NSAIDs possess low pKa values (~4.0–5.0) that drive gastric 'ion trapping' and topical mucosal toxicity, whereas Nimesulide’s pKa of 6.5 prevents this while enabling un-ionized accumulation in slightly acidic inflamed tissues [1]. Furthermore, standard comparators lack Nimesulide's secondary PDE inhibitory activity and do not undergo cytochrome P450-mediated oxidation into reactive diiminoquinone intermediates [2]. Consequently, utilizing generic NSAIDs in predictive toxicology screening or dual-target scaffold synthesis will fail to replicate the specific mitochondrial depolarization and multi-pathway modulation unique to the sulfonanilide core.
In human whole blood assays, Nimesulide demonstrates a preferential COX-2/COX-1 selectivity ratio of approximately 7.3, closely mirroring early-generation coxibs like celecoxib (ratio ~7.6) but significantly outperforming traditional NSAIDs such as diclofenac and meloxicam, which exhibit only a 2- to 3-fold selectivity [1]. This intermediate selectivity profile makes it an ideal benchmark.
| Evidence Dimension | COX-1/COX-2 IC50 Selectivity Ratio |
| Target Compound Data | Nimesulide (Ratio ~7.3) |
| Comparator Or Baseline | Diclofenac (Ratio ~2.0 - 3.0) |
| Quantified Difference | Nimesulide provides >2.5x greater COX-2 selectivity than diclofenac in whole blood models. |
| Conditions | In vitro human whole blood COX-1/COX-2 assay |
Procuring Nimesulide provides an essential intermediate-selectivity reference standard for evaluating novel COX-2 inhibitors without the extreme cardiovascular risk profile of highly selective coxibs.
Unlike conventional carboxylic acid NSAIDs, Nimesulide is a very weak acid with a pKa of 6.5. This physicochemical distinction prevents the drug from undergoing significant 'ion trapping' in the gastric mucosa, a primary driver of topical gastrointestinal toxicity seen with classical NSAIDs[1]. Furthermore, this pKa allows Nimesulide to remain largely un-ionized and highly permeable in the slightly acidic microenvironment of inflamed tissues (pH ~6.0–6.5), whereas comparators like ibuprofen (pKa ~4.4) remain ionized and less capable of targeted accumulation.
| Evidence Dimension | Acid dissociation constant (pKa) and mucosal permeability |
| Target Compound Data | Nimesulide (pKa 6.5; no significant small intestine permeability increase at therapeutic doses) |
| Comparator Or Baseline | Ibuprofen / Naproxen (pKa ~4.0-5.0; significant mucosal permeability increase) |
| Quantified Difference | Nimesulide's pKa is ~1.5 to 2.5 units higher than traditional NSAIDs, eliminating topical ion-trapping toxicity. |
| Conditions | Physicochemical profiling and in vivo gastrointestinal tolerability models |
Crucial for formulation scientists designing pH-responsive or targeted anti-inflammatory delivery systems where traditional carboxylic acids fail.
Nimesulide is uniquely susceptible to oxidation by cytochrome P450 enzymes, converting its 4-amino-2-phenoxy-methanesulfonanilide (M1) metabolite into a highly reactive diiminoquinone intermediate (M2) [1]. This specific metabolic pathway induces significant mitochondrial depolarization, reactive oxygen species (ROS) generation, and membrane permeability transition (MPT) in hepatocytes [2]. Standard NSAIDs like ibuprofen do not form these specific reactive intermediates, making them unsuitable for modeling this specific pathway.
| Evidence Dimension | Reactive intermediate generation and mitochondrial swelling |
| Target Compound Data | Nimesulide (Forms diiminoquinone; induces significant mitochondrial MPT and ROS) |
| Comparator Or Baseline | Ibuprofen / Standard NSAIDs (Lack diiminoquinone pathway; low/no idiosyncratic MPT induction) |
| Quantified Difference | Nimesulide uniquely triggers diiminoquinone-mediated mitochondrial depolarization, acting as a potent DILI inducer. |
| Conditions | In vitro hepatocyte toxicity and mitochondrial swelling assays |
Establishes Nimesulide as an indispensable positive control standard for predictive toxicology and idiosyncratic drug-induced liver injury (DILI) screening.
Beyond COX-2 inhibition, Nimesulide exhibits distinct phosphodiesterase (PDE) inhibitory activity, a feature entirely absent in traditional carboxylic acid NSAIDs. Assays demonstrate that Nimesulide can inhibit PDE enzymes (e.g., PDE1 IC50 = 440.4 µM), whereas a wide range of standard NSAIDs—including diclofenac, ibuprofen, and indomethacin—show 0% PDE inhibition across broad concentration ranges [1]. This dual-action capability has driven the use of the Nimesulide sulfonanilide core in synthesizing novel, highly potent PDE4B inhibitors for oncology and severe inflammation [2].
| Evidence Dimension | Phosphodiesterase (PDE) Inhibition |
| Target Compound Data | Nimesulide (Active PDE inhibition, IC50 ~440 µM for PDE1) |
| Comparator Or Baseline | Diclofenac / Ibuprofen (No inhibitory effect on PDE at pharmacological concentrations) |
| Quantified Difference | Nimesulide provides baseline PDE inhibition, whereas classical NSAIDs provide 0% inhibition. |
| Conditions | In vitro phosphodiesterase inhibition assays |
Makes Nimesulide a highly valuable starting scaffold for synthesizing novel dual-action anti-inflammatory or anti-cancer agents.
Due to its specific P450-mediated conversion into a reactive diiminoquinone intermediate, Nimesulide is an essential positive control standard for in vitro assays evaluating idiosyncratic drug-induced liver injury (DILI), mitochondrial depolarization, and reactive oxygen species (ROS) generation [1].
The unique sulfonanilide core of Nimesulide, which inherently possesses baseline phosphodiesterase inhibitory activity, makes it an optimal chemical precursor for the synthesis of advanced multi-target agents, such as novel triazole-based PDE4B inhibitors used in oncology and severe inflammatory disease modeling [1].
With a COX-2/COX-1 selectivity ratio of approximately 7.3, Nimesulide serves as an ideal intermediate benchmark in whole blood assays, allowing researchers to calibrate the selectivity of novel anti-inflammatory compounds between non-selective agents (diclofenac) and highly selective coxibs (celecoxib) [1].
Because of its atypical weak acidity (pKa 6.5) and avoidance of gastric ion trapping, Nimesulide is the preferred reference material for formulation scientists developing targeted drug delivery systems designed to release un-ionized active pharmaceutical ingredients specifically within the slightly acidic microenvironments of inflamed tissues[1].
Acute Toxic;Irritant